REACTION_SMILES
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[Al+3:17].[CH2:1]([CH3:2])[O:3][C:4]([C:5]([CH2:6][C:7](=[CH2:8])[CH3:9])([C:10]([F:11])([F:12])[F:13])[OH:14])=[O:15].[Cl-:16].[Cl-:18].[Cl-:19].[ClH:20].[F:21][c:22]1[cH:23][cH:24][c:25]([O:28][CH3:29])[cH:26][cH:27]1>>[CH2:1]([CH3:2])[O:3][C:4]([C:5]([CH2:6][C:7]([CH3:8])([CH3:9])[c:26]1[c:25]([O:28][CH3:29])[cH:24][cH:23][c:22]([F:21])[cH:27]1)([C:10]([F:11])([F:12])[F:13])[OH:14])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)CC(O)(C(=O)OCC)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(F)cc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(O)(CC(C)(C)c1cc(F)ccc1OC)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |